ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
CAS No.: 1376938-36-1
Cat. No.: VC5422797
Molecular Formula: C17H22BNO4
Molecular Weight: 315.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1376938-36-1 |
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Molecular Formula | C17H22BNO4 |
Molecular Weight | 315.18 |
IUPAC Name | ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C17H22BNO4/c1-6-21-15(20)14-9-11-7-8-12(10-13(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 |
Standard InChI Key | HIHHABIPIFTGQM-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of an indole core substituted with two functional groups:
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at the 6-position.
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An ethyl carboxylate group at the 2-position.
The IUPAC name, ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate, reflects this substitution pattern . The SMILES string B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3)C(=O)OCC
illustrates the connectivity .
Key Properties
Property | Value | Source |
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CAS Number | 1376938-36-1 | |
Molecular Formula | ||
Molecular Weight | 315.18 g/mol | |
Purity (Commercial) | ≥97% | |
Solubility | Not fully characterized |
The boronic ester group enhances stability and solubility in organic solvents, facilitating its use in Suzuki-Miyaura cross-couplings .
Synthesis and Manufacturing
Catalytic Borylation Strategies
The compound is typically synthesized via transition metal-catalyzed borylation of indole precursors. A common route involves:
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Starting Material: Ethyl 6-nitro-1H-indole-2-carboxylate (CAS: 16792-45-3) .
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Nitro Reduction: Catalytic hydrogenation or chemical reduction to generate ethyl 6-amino-1H-indole-2-carboxylate.
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Borylation: Reaction with pinacolborane (HBpin) using iridium or palladium catalysts .
For example, Ir-catalyzed borylation of 3-methylindole with HBpin at 60°C yields analogous boronic esters in ~58% efficiency . Similar methodologies likely apply to this compound.
Alternative Approaches
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Direct Functionalization: Lithiation of ethyl indole-2-carboxylate followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Cross-Coupling: Palladium-mediated coupling of halogenated indoles with boronate reagents.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of drug discovery. For instance:
This reaction constructs biaryl structures prevalent in pharmaceuticals .
Medicinal Chemistry Intermediates
While direct biological data for this compound is limited, structurally related indole boronic esters show:
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Antiviral Activity: C7-arylated indole derivatives inhibit HIV-1 with EC values as low as 6 nM .
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Anticancer Potential: Tricyclic indole carboxylates inhibit Mcl-1, a protein implicated in cancer cell survival .
Comparative Analysis with Analogues
The 6-substituted derivative offers a balance between steric accessibility and electronic effects, favoring diverse coupling reactions.
Future Directions
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Biological Screening: Evaluate efficacy against viral targets (e.g., HIV, EV71) and apoptotic proteins.
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Materials Science: Explore use in organic electronics or metal-organic frameworks (MOFs).
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